Researchers using Scutellaria extracts or baicalin face inconsistent IC50 values and poor intracellular target engagement due to batch variability and low permeability. Baicalein (≥98% HPLC) solves this as the pure aglycone, providing:
Supplied with analytical documentation for reproducible SAR and ADME studies.
Baicalein (5,6,7-trihydroxyflavone) is a highly purified, lipophilic aglycone flavonoid originally derived from Scutellaria baicalensis. In procurement and material selection, it serves as a critical non-glycosylated baseline for in vitro assays, distinguished by its potent antioxidant capacity, high membrane permeability, and selective inhibition of key enzymes such as 12-lipoxygenase and xanthine oxidase [1]. Unlike crude botanical extracts or its more hydrophilic glucuronide conjugate (baicalin), pure baicalein provides the precise structural requirements—specifically the free hydroxyl groups on the A-ring—necessary for direct intracellular target engagement and efflux transporter modulation [2]. This makes it an indispensable standard for reproducible phenotypic screening, pharmacokinetic modeling, and structure-activity relationship (SAR) benchmarking.
Compound identity
Flavonoid aglycone probe
Unconjugated form; metabolically distinct from glucuronide conjugates
Pathway context
Multi-target enzyme inhibition studies
Supports xanthine oxidase, CYP1B1, and antiviral target engagement assays
Model fit
Cell-model endpoint review
Reported antiproliferative response context in hepatocellular carcinoma cell lines
Exposure context
PK exposure-model interpretation
Aglycone absorption profile supports in vivo exposure studies
Substituting baicalein with its naturally occurring glucuronide (baicalin) or other in-class flavones like wogonin fundamentally compromises assay integrity due to drastic differences in physicochemical properties and target binding affinities [1]. The bulky, hydrophilic glucuronide moiety on baicalin severely restricts passive cellular diffusion, leading to false negatives in intracellular target screens where the aglycone baicalein would readily permeate [2]. Furthermore, utilizing crude Scutellaria extracts introduces unacceptable batch-to-batch variability in the baicalein-to-baicalin ratio, directly skewing IC50 results in precision enzyme inhibition assays and multidrug resistance (MDR) models. For rigorous mechanistic validation, procuring the exact baicalein aglycone is mandatory to avoid the pharmacokinetic and pharmacodynamic masking effects inherent to its conjugated analogs[1].
Direct substitution may shift enzyme inhibition potency and in vivo exposure profiles. Aglycone vs. conjugate selection requires assay-specific validation; experimental outcomes may not reproduce across forms.
Baicalein demonstrates a significantly higher lipophilicity (LogP = 2.59) compared to its glucuronide conjugate, baicalin (LogP = 0.68). In Caco-2 cell models, baicalein exhibits high passive permeability, whereas baicalin shows restricted permeability and relies on active transport mechanisms [1].
| Evidence Dimension | Lipophilicity (LogP) and Permeability |
| Target Compound Data | Baicalein: LogP = 2.59 (High Caco-2 permeability) |
| Comparator Or Baseline | Baicalin: LogP = 0.68 (Low Caco-2 permeability) |
| Quantified Difference | ~3.8-fold higher LogP for Baicalein |
| Conditions | Computed LogP and in vitro Caco-2 / intestinal perfusion models |
Procuring the aglycone ensures reliable passive diffusion for intracellular target engagement, avoiding the false-negative assay results common with the poorly permeable glucuronide.
In modified xanthine oxidase inhibition assays, baicalein achieved an IC50 of 3.12 µM. In direct comparison, wogonin and baicalin demonstrated drastically weaker inhibitory activity with IC50 values of 157.38 µM and 215.19 µM, respectively [1].
| Evidence Dimension | Xanthine Oxidase IC50 |
| Target Compound Data | Baicalein: 3.12 µM |
| Comparator Or Baseline | Wogonin: 157.38 µM | Baicalin: 215.19 µM |
| Quantified Difference | Baicalein is ~50-fold more potent than wogonin and ~69-fold more potent than baicalin |
| Conditions | Modified xanthine oxidase inhibition assay |
For gout or hyperuricemia model development, baicalein provides the necessary sub-10 µM potency required for a definitive positive control, whereas in-class analogs fail to achieve relevant inhibition.
Baicalein acts as a highly potent inhibitor of the SARS-CoV-2 3CL protease with an IC50 of 0.39 µM. Conversely, baicalin only achieved 41% inhibition at a much higher concentration of 50 µM, and wogonin was completely inactive at 50 µM [1].
| Evidence Dimension | SARS-CoV-2 3CLpro Inhibition IC50 |
| Target Compound Data | Baicalein: IC50 = 0.39 µM |
| Comparator Or Baseline | Baicalin: 41% inhibition at 50 µM | Wogonin: Inactive at 50 µM |
| Quantified Difference | Baicalein achieves sub-micromolar IC50, while analogs show negligible or zero activity at 50 µM |
| Conditions | In vitro SARS-CoV-2 3CLpro peptide substrate assay |
In viral protease screening pipelines, the strict structural requirement of the aglycone makes baicalein an indispensable lead compound, rendering baicalin and wogonin obsolete for this specific target.
Baicalein actively modulates efflux transporters by significantly down-regulating P-glycoprotein (P-gp) expression and increasing the intracellular accumulation of Rhodamine-123 and verapamil transport. Baicalin, tested under identical conditions, exhibited no obvious effect on P-gp activity or expression [1].
| Evidence Dimension | P-gp inhibition (intracellular accumulation of Rh-123) |
| Target Compound Data | Baicalein: Significantly increases accumulation and down-regulates P-gp |
| Comparator Or Baseline | Baicalin: No obvious effect on P-gp activity or expression |
| Quantified Difference | Baicalein actively inhibits P-gp function at 1/4 and 1/2 IC50 concentrations; baicalin yields null modulation |
| Conditions | Caco-2 cell intracellular accumulation of Rhodamine-123 and rat gut sac verapamil transport |
For multidrug resistance (MDR) and formulation compatibility studies, baicalein is a validated P-gp modulator, while generic substitution with its glucuronide will result in failed efflux inhibition.
Because of its high Caco-2 permeability and favorable LogP, baicalein is the preferred procurement choice over baicalin for cell-based assays requiring passive membrane diffusion to reach intracellular targets such as 12-lipoxygenase and kinases[1].
Baicalein serves as a highly potent, non-purine reference standard in hyperuricemia and gout drug discovery models, outperforming other Scutellaria flavones by over 50-fold, making it the definitive positive control [2].
In antiviral screening pipelines, baicalein is utilized as a critical positive control or structural backbone for designing non-covalent 3CLpro inhibitors, a role where its glycosylated analogs are completely ineffective [3].
Procured for multidrug resistance (MDR) reversal models, baicalein is used to evaluate co-administration strategies that increase the bioavailability of P-gp substrates, providing active efflux inhibition that baicalin cannot achieve [4].
Irritant